molecular formula C23H25FN2O2 B12701977 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- CAS No. 134069-53-7

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)-

Cat. No.: B12701977
CAS No.: 134069-53-7
M. Wt: 380.5 g/mol
InChI Key: IVWUSTQDHLGJNY-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved but often include various substituted spirocyclic derivatives .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- stands out due to its unique combination of functional groups and pharmacological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- .

Properties

CAS No.

134069-53-7

Molecular Formula

C23H25FN2O2

Molecular Weight

380.5 g/mol

IUPAC Name

3-benzyl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C23H25FN2O2/c1-18-23(28-22(27)26(18)17-20-5-3-2-4-6-20)12-15-25(16-13-23)14-11-19-7-9-21(24)10-8-19/h2-10H,1,11-17H2

InChI Key

IVWUSTQDHLGJNY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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